

# AVN-322 Free Base: A Technical Guide for Drug Development Professionals

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## Compound of Interest

Compound Name: AVN-322 free base

Cat. No.: B11032481

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AVN-322 is an orally bioavailable and highly selective antagonist of the 5-hydroxytryptamine subtype 6 receptor (5-HT6R).<sup>[1][2]</sup> Developed by Avineuro Pharmaceuticals, it has been investigated for its potential therapeutic applications in neurological and psychiatric disorders, particularly Alzheimer's disease and schizophrenia.<sup>[1][2]</sup> This technical guide provides a comprehensive overview of the core preclinical data and methodologies related to **AVN-322 free base**.

## Core Compound Information

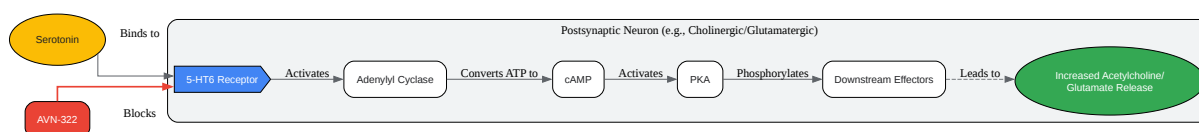
Identifier	Value
IUPAC Name	5-(phenylsulfonyl)-N,11-dimethyl-2,3,7,11-tetrazatricyclo[7.4.0.0.2,6]trideca-1(9),3,5,7-tetraen-4-amine
CAS Number	1194574-33-8
Molecular Formula	C17H19N5O2S
Molecular Weight	357.44 g/mol
Canonical SMILES	<chem>CNC1=NN2C3=C(CN(CC3)C)C=NC2=C1S(=O)(=O)C4=CC=CC=C4</chem>

## Mechanism of Action

AVN-322 functions as a potent and selective antagonist of the 5-HT6 receptor. The 5-HT6 receptor is primarily expressed in the central nervous system (CNS), particularly in brain regions associated with cognition, learning, and memory, such as the hippocampus and cortex. [3] Blockade of the 5-HT6 receptor by antagonists like AVN-322 is hypothesized to modulate multiple neurotransmitter systems, including enhancing cholinergic and glutamatergic neurotransmission.[3] This modulation is thought to underlie the pro-cognitive effects observed with 5-HT6 receptor antagonists.

## Signaling Pathway of 5-HT6 Receptor Antagonism

The following diagram illustrates the proposed signaling pathway affected by 5-HT6 receptor antagonists.



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AVN-322 blocks serotonin binding to the 5-HT6 receptor.

## Data Presentation

The following tables summarize the key preclinical data for AVN-322. The specific values are derived from the primary publication: "AVN-322 is a Safe Orally Bio-Available Potent and Highly Selective Antagonist of 5-HT6R with Demonstrated Ability to Improve Impaired Memory in Animal Models" (Curr Alzheimer Res. 2017;14(3):268-294).

### Table 1: In Vitro Receptor Binding Profile

Receptor	Ki (nM)	Assay Type
Human 5-HT6	Value not available	Radioligand Displacement
Human 5-HT1A	Value not available	Radioligand Displacement
Human 5-HT2A	Value not available	Radioligand Displacement
Human 5-HT2B	Value not available	Radioligand Displacement
Human 5-HT2C	Value not available	Radioligand Displacement
Human 5-HT7	Value not available	Radioligand Displacement
Human D2	Value not available	Radioligand Displacement
Human H1	Value not available	Radioligand Displacement
Other receptors	>1000	Radioligand Displacement

Note: Specific quantitative data from the primary source was not accessible. The table indicates high selectivity for the 5-HT6 receptor.

**Table 2: In Vitro ADME & Physicochemical Properties**

Parameter	Value	Assay
Aqueous Solubility	Value not available	Kinetic/Thermodynamic Solubility
LogD7.4	Value not available	LogD Determination
Caco-2 Permeability	Value not available	Caco-2 Cell Monolayer Assay
Metabolic Stability (Human Liver Microsomes)	Value not available	Microsomal Stability Assay
CYP450 Inhibition (IC50)	Values not available for specific isoforms	CYP450 Inhibition Assay
Plasma Protein Binding	Value not available	Rapid Equilibrium Dialysis

Table 3: Pharmacokinetic Parameters in Preclinical Species

Species	Route	Dose (mg/kg)	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/mL )	t1/2 (h)	Oral Bioavail ability (%)
Rat	Oral	Value not available	Value not available	Value not available	Value not available	Value not available	Value not available
Rat	IV	Value not available	Value not available	Value not available	Value not available	Value not available	N/A
Dog	Oral	Value not available	Value not available	Value not available	Value not available	Value not available	Value not available
Dog	IV	Value not available	Value not available	Value not available	Value not available	Value not available	N/A

Note: Specific quantitative data from the primary source was not accessible. The source indicates high oral bioavailability and favorable blood-brain barrier penetration.[1]

Table 4: In Vivo Efficacy in Animal Models of Cognitive Impairment

Model	Species	Treatment Dose (mg/kg, p.o.)	Effect
Scopolamine-induced memory deficit	Rat	Value not available	Significant restoration of cognitive function
MK-801-induced cognitive deficit	Rat	Value not available	Significant restoration of cognitive function

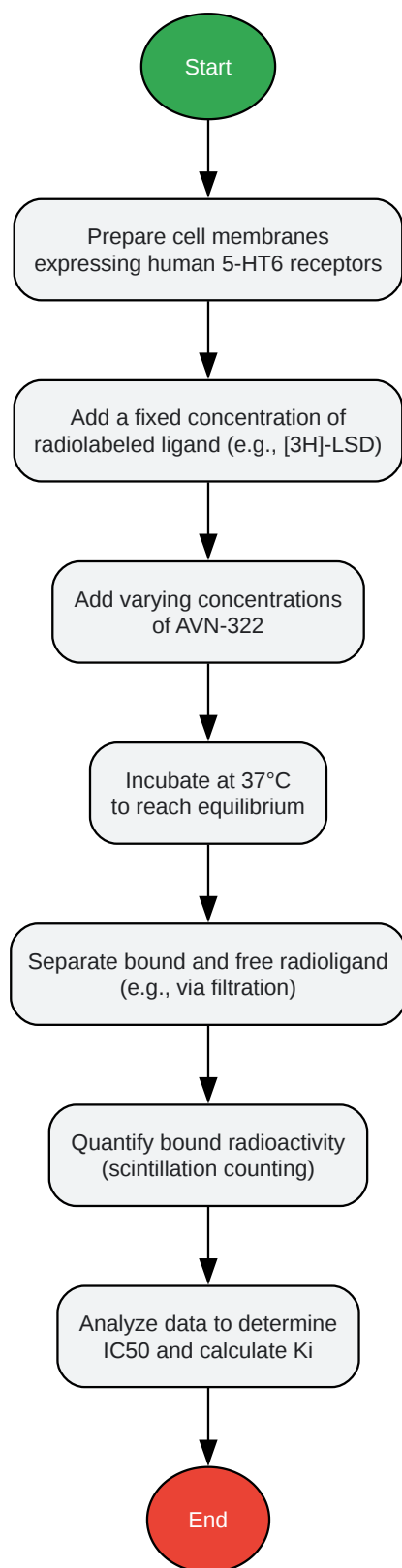
## Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard procedures and should be adapted from the specific details within the

primary publication.

## **Radioligand Displacement Assay for 5-HT6 Receptor Binding**

This protocol outlines the general procedure for determining the binding affinity of AVN-322 to the 5-HT6 receptor.



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Workflow for the radioligand displacement assay.

#### Methodology:

- **Membrane Preparation:** Cell membranes from a stable cell line expressing the recombinant human 5-HT6 receptor are prepared by homogenization and centrifugation.
- **Assay Buffer:** A suitable buffer, typically containing Tris-HCl and MgCl<sub>2</sub>, is used for all dilutions.
- **Incubation:** In a 96-well plate, the cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-LSD) and a range of concentrations of AVN-322.
- **Equilibrium:** The incubation is carried out at 37°C for a sufficient time to allow the binding to reach equilibrium.
- **Separation:** The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.
- **Quantification:** The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
- **Data Analysis:** The data are analyzed using non-linear regression to determine the concentration of AVN-322 that inhibits 50% of the specific binding of the radioligand (IC<sub>50</sub>). The binding affinity (K<sub>i</sub>) is then calculated using the Cheng-Prusoff equation.

## In Vitro Metabolic Stability Assay

This protocol describes the general method for assessing the metabolic stability of AVN-322 in human liver microsomes.

#### Methodology:

- **Reaction Mixture:** A reaction mixture is prepared containing human liver microsomes, a buffered solution (e.g., phosphate buffer), and AVN-322 at a known concentration.
- **Initiation:** The metabolic reaction is initiated by the addition of NADPH.

- **Time Points:** Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
- **Quenching:** The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile), which also precipitates the proteins.
- **Analysis:** After centrifugation to remove the precipitated protein, the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of AVN-322.
- **Data Analysis:** The percentage of AVN-322 remaining at each time point is plotted against time, and the half-life ( $t_{1/2}$ ) and intrinsic clearance ( $CL_{int}$ ) are calculated.

## Scopolamine-Induced Memory Impairment Model

This in vivo model is used to evaluate the ability of AVN-322 to reverse cholinergic-mediated cognitive deficits.

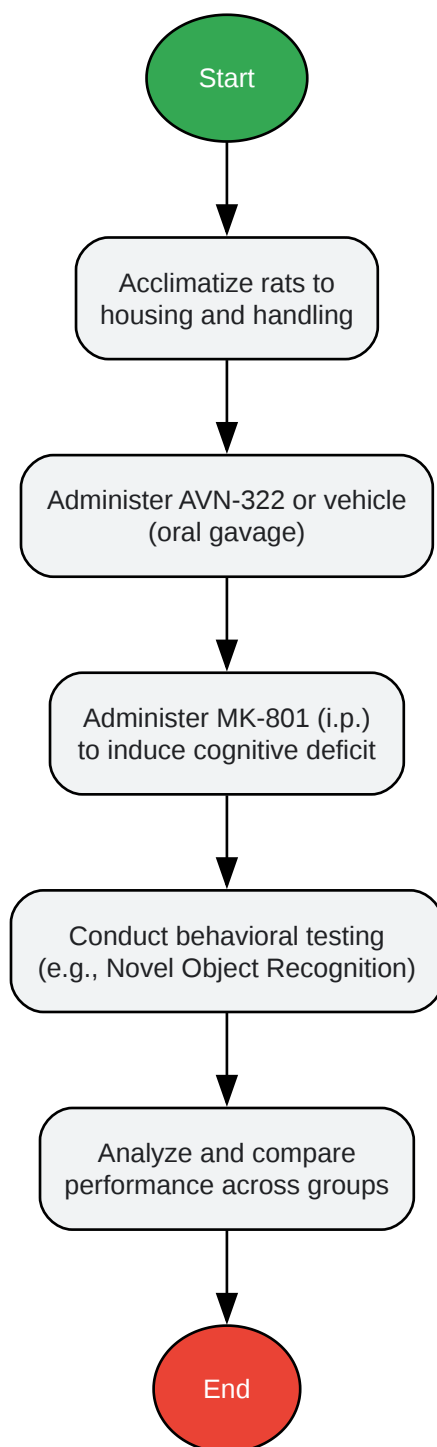
### Methodology:

- **Animals:** Adult male rats are used for this study.
- **Acclimatization:** Animals are allowed to acclimatize to the housing conditions and handling for at least one week prior to the experiment.
- **Treatment:** Animals are pre-treated with either vehicle or AVN-322 at various doses via oral gavage.
- **Induction of Amnesia:** After a set period (e.g., 60 minutes), cognitive impairment is induced by the administration of scopolamine (e.g., 1 mg/kg, intraperitoneally).
- **Behavioral Testing:** Following the scopolamine injection (e.g., after 30 minutes), the animals' cognitive function is assessed using behavioral tests such as the Novel Object Recognition test or the Morris Water Maze.
- **Data Analysis:** The performance of the AVN-322 treated groups is compared to that of the vehicle-treated and scopolamine-only groups to determine the efficacy of AVN-322 in reversing the cognitive deficits.



## MK-801-Induced Cognitive Deficit Model

This model assesses the potential of AVN-322 to ameliorate cognitive dysfunction related to NMDA receptor hypofunction.



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Experimental workflow for the MK-801-induced cognitive deficit model.

#### Methodology:

- **Animals and Acclimatization:** As with the scopolamine model, adult male rats are used and properly acclimatized.
- **Treatment:** Animals receive an oral dose of either vehicle or AVN-322.
- **Induction of Cognitive Deficit:** After a specified pre-treatment time, cognitive dysfunction is induced by the administration of the NMDA receptor antagonist MK-801 (e.g., 0.15 mg/kg, intraperitoneally).
- **Behavioral Assessment:** The cognitive performance of the animals is evaluated using appropriate behavioral paradigms, such as the T-maze or passive avoidance test, at a set time after MK-801 administration.
- **Statistical Analysis:** The results from the different treatment groups are statistically compared to assess the ability of AVN-322 to mitigate the MK-801-induced cognitive impairments.

## Synthesis and Manufacturing

A detailed, step-by-step synthesis protocol for **AVN-322 free base** is not publicly available in the reviewed literature. Patent applications for AVN-322 and related compounds may contain this information. The IUPAC name is 5-(phenylsulfonyl)-N,11-dimethyl-2,3,7,11-tetrazatricyclo[7.4.0.0<sup>2,6</sup>]trideca-1(9),3,5,7-tetraen-4-amine, and its CAS number is 1194574-33-8.

## Conclusion

AVN-322 is a potent and selective 5-HT<sub>6</sub> receptor antagonist with promising preclinical data suggesting its potential as a therapeutic agent for cognitive dysfunction in disorders such as Alzheimer's disease and schizophrenia. Its favorable pharmacokinetic profile, including good oral bioavailability and CNS penetration, supports its further investigation. The experimental protocols outlined in this guide provide a framework for the key assays used to characterize AVN-322. Further access to the primary research and patent literature is recommended to obtain the specific quantitative data required for a complete assessment.

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## References

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- 3. What are 5-HT6 receptor antagonists and how do they work? [synapse.patsnap.com]
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